molecular formula C7H10O4 B12443042 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12443042
M. Wt: 158.15 g/mol
InChI Key: KUAZFQANFPDGSF-UHFFFAOYSA-N
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Description

6-Hydroxy-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the modification of protein function . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility as a versatile building block make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)

InChI Key

KUAZFQANFPDGSF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C(C1C(=O)O)O2)O

Origin of Product

United States

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